molecular formula C15H14ClNO2S B2400377 (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide CAS No. 1351663-66-5

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide

Cat. No. B2400377
CAS RN: 1351663-66-5
M. Wt: 307.79
InChI Key: AVMBWCGKOMHTOT-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the acrylamide family of compounds, which are known for their diverse applications in various fields.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide has both biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, which are involved in the pathogenesis of many diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide in lab experiments is its diverse range of applications. It can be used in studies involving cancer, inflammation, and microbial infections. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research involving (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide. One direction is to study its potential as a drug delivery agent. Another direction is to optimize its use in cancer therapy by further understanding its mechanism of action. Additionally, more research is needed to fully understand its potential as an anti-inflammatory and anti-microbial agent.
In conclusion, (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide is a chemical compound with diverse applications in scientific research. Its potential as a therapeutic agent has been extensively studied, and its anti-cancer, anti-inflammatory, and anti-microbial properties make it a promising candidate for further research. While its mechanism of action is not fully understood, its advantages and limitations in lab experiments make it a valuable tool for scientific research.

Synthesis Methods

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide involves the reaction of 2-chlorobenzaldehyde with 2-aminothiophenol in the presence of sodium hydroxide to form 2-((2-chlorophenyl)imino)thiophen-3-ol. This intermediate is then reacted with acryloyl chloride in the presence of triethylamine to form the final product.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, it has been studied for its potential as a drug delivery agent.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-thiophen-2-ylethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c16-12-5-2-1-4-11(12)7-8-15(19)17-10-13(18)14-6-3-9-20-14/h1-9,13,18H,10H2,(H,17,19)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMBWCGKOMHTOT-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC(C2=CC=CS2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC(C2=CC=CS2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide

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